molecular formula C7H7Cl3NO3PS B1668853 Chlorpyrifos-methyl CAS No. 5598-13-0

Chlorpyrifos-methyl

Cat. No. B1668853
CAS RN: 5598-13-0
M. Wt: 322.5 g/mol
InChI Key: HRBKVYFZANMGRE-UHFFFAOYSA-N
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Description

Chlorpyrifos-methyl is an organophosphate insecticide used to control insect pests on a range of crops . It is also used to treat stored cereal grain and empty warehouses . It induces mortality in adult stored-grain pests when applied to grain at a dose of 10 mg/kg .


Synthesis Analysis

A method based on the cloud point extraction-high performance liquid chromatography (CPE-HPLC) has been developed for simultaneous extraction and quantification of chlorpyrifos and chlorpyrifos-methyl in water, soils, and food vegetables .


Molecular Structure Analysis

The molecular formula of Chlorpyrifos-methyl is C7H7Cl3NO3PS . The molecular weight is 322.5 g/mol .


Chemical Reactions Analysis

A complete mechanism for the OH-initiated atmospheric decomposition of chlorpyrifos and chlorpyrifos-methyl is proposed, incorporating additional studies on the competing reaction with singlet oxygen . The results open a venue to explore the cleavage of chlorpyrifos and chlorpyrifos-methyl in polluted aqueous environment through the direct attack of 1 O2 .


Physical And Chemical Properties Analysis

Chlorpyrifos-methyl appears as a solid form . It has a characteristic odor .

Scientific Research Applications

Environmental Impact and Degradation

  • Chlorpyrifos-methyl in Agricultural Environments : A study focused on the dissipation of chlorpyrifos-methyl in surface water and sediment adjacent to citrus orchards. It showed that after application, chlorpyrifos-methyl was detectable in water samples, indicating its mobility and potential environmental impact (Padovani & Capri, 2005).

  • Behavior in Soil and Sediment : Research on the degradation kinetics of chlorpyrifos-methyl in soil and sediment revealed a rapid degradation process. This study helps in understanding the environmental fate of this pesticide (Finocchiaro, Meli, & Gennari, 2004).

  • Ultrasound Degradation : An innovative approach was explored using ultrasound treatment to degrade chlorpyrifos-methyl from aqueous solutions. This study contributes to finding environmentally friendly methods for removing harmful pesticides from the environment (Agarwal et al., 2016).

  • the reactions of chlorpyrifos-methyl with various sulfur species provided insights into its chemical behavior and potential environmental transformation pathways. This research is crucial for understanding how chlorpyrifos-methyl may degrade in different environmental conditions (Wu & Jans, 2006).

Toxicological and Health Impact Studies

  • Developmental Neurotoxicity Evaluation : Contrasting results from industry-funded and independent studies on chlorpyrifos-methyl's developmental neurotoxicity highlight the need for unbiased research in pesticide safety evaluations. This disparity is critical for understanding the pesticide's true effects and ensuring regulatory safety (Mie, Rudén, & Grandjean, 2018).

  • Prenatal Exposure and Child Development : Research has linked prenatal chlorpyrifos exposure to altered DNA methylation levels in the PPARγ gene in the placenta, affecting birth outcomes and neurodevelopment in children. This study provides insight into the epigenetic mechanisms through which chlorpyrifos-methyl may impact fetal development (Chiu et al., 2021).

Monitoring and Detection Techniques

  • Sensitive ELISA for Chlorpyrifos-methyl Detection : A monoclonal antibody-based ELISA was developed for detecting chlorpyrifos-methyl residues in agricultural ecosystems. This method provides a convenient and effective tool for monitoring environmental and food safety (Qian et al., 2009).

Safety And Hazards

Chlorpyrifos-methyl may cause an allergic skin reaction. It is toxic if inhaled and may cause damage to organs through prolonged or repeated exposure. It is very toxic to aquatic life .

Future Directions

Despite the withdrawal of Chlorpyrifos-methyl from the market in the EU, this influence is still a current and important issue that requires continuous monitoring . The U.S. Environmental Protection Agency (EPA) is issuing an update on its intended next steps for Chlorpyrifos .

properties

IUPAC Name

dimethoxy-sulfanylidene-(3,5,6-trichloropyridin-2-yl)oxy-λ5-phosphane
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InChI

InChI=1S/C7H7Cl3NO3PS/c1-12-15(16,13-2)14-7-5(9)3-4(8)6(10)11-7/h3H,1-2H3
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InChI Key

HRBKVYFZANMGRE-UHFFFAOYSA-N
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Canonical SMILES

COP(=S)(OC)OC1=NC(=C(C=C1Cl)Cl)Cl
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Molecular Formula

C7H7Cl3NO3PS
Record name CHLORPYRIFOS METHYL
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DSSTOX Substance ID

DTXSID6032352
Record name Chlorpyrifos-methyl
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Molecular Weight

322.5 g/mol
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Physical Description

Chlorpyrifos methyl appears as colorless crystals. Corrosive to copper, brass, iron, and tin plate. Used as an insecticide., White or amber solid; [HSDB] Colorless solid; [CAMEO]
Record name CHLORPYRIFOS METHYL
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Flash Point

182 °C (Cleveland open cup)
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Solubility

In water, 4.0 mg/L at 25 °C, In water, 4.76 mg/L at 20 °C, In acetone > 400; methanol 190; hexane 120 (all in g/kg at 20 °C)
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Density

1.64 at 23 °C
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Vapor Pressure

0.0000422 [mmHg], 3 mPa (2.25X10-5 mm Hg) at 25 °C
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Mechanism of Action

Non-systemic insecticide & acaracide with contact, stomach, & vapor action. Cholinesterase inhibitor., The acetylcholinesterase, carboxylesterase, and cytochrome p450 monooxygenase activities of three strains of Oryzaephilus srinamensis (L.) were examined to better understand biochemical mechanisms of resistance. The three strains were VOS49 and VOSCM, selected for resistance to malathion and chlorpyrifos-methyl, respectively, and VOS48, a standard susceptible strain. Cross-resistance to malathion and chlorpyrifos-methyl was confirmed in VOS49 and VOSCM. Acetylcholinesterase activity was not correlated to resistance among these strains. VOS49 and VOSCM showed elevated levels of carboxylesterase activity based on p-nitrophenylacetate, alpha-naphthyl acetate, or beta-naphthyl acetate substrates. PAGE zymograms showed major differences in caboxylesterase isozyme banding among strains. VOSCM had one strongly staining isozyme band. A band having the same Rf-value was very faint in VOS48. The VOS49 carboxylesterase banding pattern was different from both VOSCM and VOS48. Cytochrome p450 monooxygenase activity was based on cytochrome p450 content, aldrin epoxidase activity, and oxidation of organophosphate insecticides, all elevated in resistant strains. The monooxygenase activity varied with insecticide substrate and resistant strain, suggesting specific cytochromes P450 may exist for different insecticides. The monooxygenase activity of the VOS49 strain was much higher with malathion than chlorpyrifos-methyl as substrates, whereas VOSCM monooxygenase activity was higher with malathion than chlorpyrifos-methyl as substrates. Results are discussed in the context of resistance mechanisms to organophosphate insecticides in O. surinamensis., The mechanism of action is inhibition of acetylcholinesterase activity.
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Product Name

Chlorpyrifos-methyl

Color/Form

White crystals, Amber solid cake

CAS RN

5598-13-0
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Melting Point

45.5-46.5 °C
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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